Trimethyl nonanone

Description

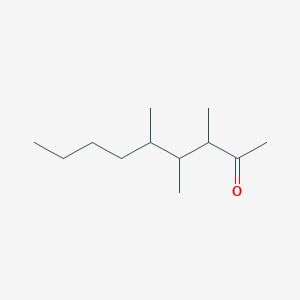

Structure

2D Structure

3D Structure

Properties

CAS No. |

1331-50-6 |

|---|---|

Molecular Formula |

C12H24O |

Molecular Weight |

184.32 g/mol |

IUPAC Name |

3,4,5-trimethylnonan-2-one |

InChI |

InChI=1S/C12H24O/c1-6-7-8-9(2)10(3)11(4)12(5)13/h9-11H,6-8H2,1-5H3 |

InChI Key |

PKNKULBDCRZSBT-UHFFFAOYSA-N |

SMILES |

CCCCC(C)C(C)C(C)C(=O)C |

Canonical SMILES |

CCCCC(C)C(C)C(C)C(=O)C |

Synonyms |

2,6,8-TRIMETHYL-4-NONANONE |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Trimethyl Nonanone Systems

Strategic Oxidation of Branched Nonanols to Trimethyl Nonanones

A primary route to trimethyl nonanones involves the oxidation of the corresponding trimethyl nonanol precursors. The choice between catalytic and stoichiometric methods depends on factors like desired selectivity, scale, and tolerance of other functional groups. The fundamental reaction involves the conversion of a secondary alcohol to a ketone. byjus.comguidechem.commasterorganicchemistry.com For this to occur, the carbon atom attached to the hydroxyl group must also have a hydrogen atom. byjus.com

Catalytic oxidation methods are often preferred for their efficiency and reduced waste production, utilizing a catalytic amount of an active species that is regenerated by a terminal oxidant, such as molecular oxygen from the air. acs.orgunits.it These processes are considered "greener" as they are atom-efficient and often produce water as the only byproduct. acs.orgunits.it

Several catalytic systems are effective for the oxidation of secondary alcohols to ketones:

Copper-Based Catalysts : A combination of copper(I) chloride and a phenanthroline ligand (CuCl-Phen) can efficiently catalyze the aerobic oxidation of alcohols, using molecular oxygen or air as the oxidant. acs.org This method is noted as an ecologically friendly procedure. acs.org

Vanadium-Based Catalysts : Vanadium pentoxide (V₂O₅) has been used as a catalyst for alcohol oxidation in toluene (B28343) at elevated temperatures. organic-chemistry.org This system can chemoselectively convert secondary alcohols into ketones even in the presence of primary hydroxyl groups. organic-chemistry.org

Palladium-Based Catalysts : Water-soluble palladium(II) complexes, such as those with bathophenanthroline (B157979) disulfonate, are stable and recyclable catalysts for the aerobic oxidation of a wide range of alcohols in a biphasic water-alcohol system. units.it Even less soluble, long-chain alcohols like 2-nonanol (B147358) can be oxidized at appreciable rates. units.it Heterogeneous palladium acetate-pyridine complexes supported on hydrotalcite also catalyze the aerobic oxidation of secondary alcohols to ketones with high yields. organic-chemistry.org

Nitroxide-Based Catalysts : Systems employing catalytic amounts of a stable nitroxyl (B88944) radical like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are highly effective. organic-chemistry.org A methodology using catalytic quantities of a nitroxide and nitric acid, with molecular oxygen as the terminal oxidant, has proven effective for a range of aliphatic secondary alcohols, converting them to ketones in good to excellent yields. thieme-connect.com This process involves a complex cycle where the nitroxide is converted to the active oxoammonium ion, which performs the alcohol oxidation. thieme-connect.com

The table below summarizes various catalytic systems for the oxidation of secondary alcohols.

| Catalyst System | Oxidant | Key Features |

| CuCl/Phenanthroline | O₂ / Air | Ecologically friendly, water is the only byproduct. acs.org |

| V₂O₅ | O₂ / Air | High chemoselectivity for secondary alcohols. organic-chemistry.org |

| PhenS*Pd(OAc)₂ | O₂ / Air | Water-soluble catalyst, effective for less soluble alcohols. units.it |

| TEMPO/Nitric Acid | O₂ | Metal-free system, good to excellent yields for aliphatic alcohols. thieme-connect.com |

Stoichiometric methods use at least a full equivalent of an oxidizing agent to convert the alcohol to a ketone. While these methods often generate more waste than catalytic versions, they are well-established, highly reliable, and offer a wide range of reactivity and conditions. cdnsciencepub.com

Common stoichiometric oxidants for secondary alcohols include:

Chromium(VI) Reagents : Chromic acid (H₂CrO₄), often prepared in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), is a powerful oxidizing agent that readily converts secondary alcohols to ketones. libretexts.org A milder, more selective chromium-based reagent is pyridinium (B92312) chlorochromate (PCC), which also effectively oxidizes secondary alcohols to ketones. libretexts.orgresearchgate.netlibretexts.org The use of PCC is advantageous when other sensitive functional groups are present in the molecule. libretexts.org

Potassium Permanganate (B83412) (KMnO₄) : Acidified potassium permanganate is a strong oxidizing agent that can be used to form ketones from secondary alcohols. byjus.comsavemyexams.com

Oxoammonium Salts : 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxoammonium tetrafluoroborate, a derivative of TEMPO, can be used as a stoichiometric oxidant. thieme-connect.com It is a metal-free reagent that effectively converts alcohols to the corresponding carbonyl compounds. thieme-connect.com

The table below details common stoichiometric oxidants.

| Reagent | Description |

| Chromic Acid (Jones Reagent) | A strong oxidant (H₂CrO₄) that converts secondary alcohols to ketones. libretexts.org |

| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent suitable for selective oxidation. libretexts.orglibretexts.org |

| Potassium Permanganate (KMnO₄) | A powerful oxidizing agent used in acidic conditions. byjus.com |

| 4-Acetamido-TEMPO Oxoammonium Salt | A metal-free, recyclable stoichiometric oxidant. thieme-connect.com |

Carbon-Carbon Bond Formation via Organometallic Intermediates

An alternative synthetic strategy involves constructing the carbon skeleton of trimethyl nonanone through the formation of new carbon-carbon bonds. Organometallic reagents are excellent nucleophiles for this purpose, reacting with electrophilic carbonyl compounds or their derivatives. libretexts.org

Grignard reagents (R-MgX) are highly versatile organometallic compounds used extensively in the synthesis of ketones. chemie-brunschwig.chchemie-brunschwig.chlibretexts.org The synthesis typically involves the reaction of a Grignard reagent with a carboxylic acid derivative. organicchemistrydata.org A significant challenge is preventing the secondary reaction where a second equivalent of the Grignard reagent adds to the newly formed ketone, yielding a tertiary alcohol. libretexts.orgorganicchemistrydata.org

To construct a this compound, a Grignard reagent can be reacted with a suitable acylating agent. For example, to synthesize 2,6,8-trimethyl-4-nonanone (B89465), isobutylmagnesium bromide could be reacted with an acyl chloride like 4-methyl-2-pentenoyl chloride, followed by further modifications. A more direct approach involves the reaction of a Grignard reagent with a Weinreb amide (N-methoxy-N-methyl amide). organicchemistrydata.org The tetrahedral intermediate formed in this reaction is stable and does not collapse to the ketone until an aqueous workup is performed, thus preventing the undesired second addition of the Grignard reagent. organicchemistrydata.org

An alternative Grignard-based synthesis of a related compound, 4-methyl-5-nonanone, involves the nucleophilic addition of a Grignard reagent to an aldehyde to create the alcohol precursor, which is then oxidized to the ketone using a reagent like Jones reagent. epo.org

Besides magnesium-based Grignard reagents, organometallic compounds of other metals are also employed for ketone synthesis. organicreactions.org These reactions often involve transition-metal catalysts. researchgate.net

Organozinc and Organocadmium Reagents : Historically, organozinc and organocadmium compounds have been used to react with acid halides to produce ketones. organicreactions.org These reagents are generally less reactive than Grignard reagents, which helps to prevent the secondary reaction that leads to tertiary alcohols. organicreactions.org

Organocuprates : Lithium dialkylcuprates (Gilman reagents) can react with acid chlorides to give good yields of ketones.

Palladium-Catalyzed Cross-Coupling : Modern methods frequently use palladium catalysts to couple organometallic reagents with acylating agents. The Suzuki-Miyaura coupling can be adapted for ketone synthesis by reacting acyl chlorides with organoboron compounds (boronic acids) in the presence of a palladium catalyst. organic-chemistry.org This method shows excellent functional group tolerance. organic-chemistry.org Similarly, Negishi-type cross-coupling, which uses organozinc compounds, can be catalyzed by cobalt salts to form ketones from amides. organic-chemistry.org

The table below compares different metal-mediated ketone synthesis methods.

| Reagent Type | Acylating Agent | Catalyst | Key Characteristics |

| Grignard Reagent (R-MgX) | Weinreb Amide | None | Stable intermediate prevents over-addition. organicchemistrydata.org |

| Organozinc (R-ZnX) | Acid Halide | None | Less reactive than Grignard reagents, good yields. organicreactions.org |

| Organoboron (R-B(OH)₂) | Acid Halide | Palladium | High functional group tolerance (Suzuki-Miyaura type). organic-chemistry.org |

| Organozinc (R-ZnX) | Amide | Cobalt | Negishi-type coupling. organic-chemistry.org |

Stereoselective Synthesis of Chiral this compound Isomers

Many trimethyl nonanones possess one or more stereocenters. The synthesis of a single, specific stereoisomer (enantiomer or diastereomer) requires stereoselective methods. This is particularly important in the synthesis of natural products and pheromones, where biological activity is often specific to one stereoisomer. capes.gov.brresearchgate.net For example, 8-hydroxy-2,5,8-trimethyl-4-nonanone is a pheromone produced by the myxobacterium Stigmatella aurantiaca. capes.gov.br

The catalytic asymmetric synthesis of tertiary alcohols by adding organometallic reagents to ketones is a central strategy, as the resulting chiral centers can be difficult to create selectively otherwise. nih.gov These chiral alcohol products can then be oxidized to the corresponding chiral ketones.

Key strategies for stereoselective synthesis include:

Use of Chiral Auxiliaries : A chiral auxiliary can be temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.

Chiral Catalysts : An asymmetric catalyst, often a metal complex with a chiral ligand, can be used to favor the formation of one enantiomer over the other during C-C bond formation or reduction/oxidation steps. For instance, enantioselective copper(I)-catalyzed allene-ketone reductive coupling can produce tertiary homoallylic alcohols with good diastereo- and enantioselectivity. nih.gov

Chiral Pool Synthesis : This approach uses readily available enantiomerically pure starting materials from nature, such as amino acids or terpenes. For example, the synthesis of the enantiomers of 8-hydroxy-2,5,8-trimethyl-4-nonanone has been achieved to determine the absolute configuration of the natural pheromone. capes.gov.brresearchgate.net Another example is the synthesis of (4R,6S,7R)-7-hydroxy-4,6-dimethyl-3-nonanone using an Evans syn aldol (B89426) strategy, which provides high stereocontrol. researchgate.net

The synthesis of specific stereoisomers of trimethyl nonanones often involves multi-step sequences that build the carbon framework while setting the desired stereochemistry at each chiral center, frequently relying on the stereoselective creation of a trimethyl nonanol intermediate that is subsequently oxidized.

Asymmetric Synthesis Approaches to Defined Stereocenters

The creation of specific stereoisomers is a cornerstone of modern chemical synthesis, particularly for compounds with multiple chiral centers where biological activity can be highly dependent on the exact three-dimensional arrangement of atoms. Asymmetric synthesis refers to methods that produce a predominance of one enantiomer or diastereomer over others. youtube.com

A notable example in the context of related structures is the synthesis of optically pure (+)-1-phenyl-2,2,3(R)-trimethylnonanone. This specific stereoisomer has been successfully synthesized in an eight-step sequence starting from (+)-(R)-pulegone, a naturally occurring chiral building block. researchgate.net This approach leverages the existing stereocenter in the starting material to direct the formation of new stereocenters in the target molecule. Another documented reaction involves the interaction of lithioisobutyrophenone with (+)-2(S)-iodooctane, which yields 1-phenyl-2,2,3-trimethylnonanone with a net inversion of configuration, although this particular reaction is accompanied by partial racemization. researchgate.net

General strategies in stereoselective synthesis often employ chiral auxiliaries, catalysts, or reagents to influence the stereochemical outcome of a reaction. youtube.com For instance, stereoselective aza-Michael reactions have become an efficient tool for the asymmetric synthesis of nitrogen-containing heterocyclic scaffolds, highlighting the power of stereocontrolling key bond-forming steps. rsc.org Similarly, one-pot multi-component reactions can be designed to proceed stereoselectively, yielding complex structures with multiple stereogenic centers in a single operation. mdpi.comeurekaselect.com These broader principles of asymmetric synthesis are applicable to the construction of specific stereoisomers of trimethylnonanone and its derivatives.

Desymmetrization Strategies in Poly-Substituted Ketone Synthesis

Desymmetrization is a powerful and elegant strategy in asymmetric synthesis for preparing enantioenriched molecules from achiral (prochiral) or meso starting materials. ua.esbuchler-gmbh.com This approach involves the selective reaction of one of two or more equivalent functional groups in a symmetrical molecule, thereby breaking its symmetry and generating a chiral product. buchler-gmbh.com This strategy is particularly valuable for the synthesis of polysubstituted ketones, as it allows for the creation of complex chiral architectures from simpler, symmetrical precursors.

The desymmetrization of prochiral or meso compounds can be achieved through various catalytic methods, including metal catalysis, organocatalysis, and enzymatic processes. ua.es These reactions have been successfully applied to a wide range of substrates.

Key Desymmetrization Approaches:

Cyclohexadienone Desymmetrization: Ene-reductases have been used for the biocatalytic desymmetrization of 2,5-cyclohexadienones to produce chiral 2-cyclohexenones with quaternary stereocenters in high enantiomeric excess. acs.org

Diketone Desymmetrization: The desymmetrization of 2,2-disubstituted-1,3-diketones can be achieved via reductive methods, such as asymmetric transfer hydrogenation catalyzed by ruthenium, iridium, or palladium complexes, to yield β-hydroxy ketones. ua.es Catalytic asymmetric desymmetrization of symmetrical diketones has been employed as a key step in the total synthesis of natural products like (−)-hunterine A. researchgate.net

Diol Desymmetrization: Prochiral diols are common substrates for desymmetrization. organic-chemistry.org For example, the enantioselective desymmetrization of 2-aryl-1,3-propanediols can be achieved by direct O-alkylation using a rationally designed chiral hemiboronic acid catalyst, yielding monoalkylated products with high enantiomeric ratios. dicp.ac.cnnih.gov

These strategies rapidly introduce molecular complexity and are instrumental in synthesizing molecules with quaternary stereocenters—a carbon atom bonded to four other non-hydrogen atoms. acs.orgresearchgate.net The principles demonstrated in the desymmetrization of diketones and other symmetrical substrates are directly applicable to the synthesis of chiral, poly-substituted ketones like the various isomers of trimethylnonanone.

Scalable Production Processes for this compound

The transition from a laboratory-scale synthesis to a scalable, industrial production process is a critical step for compounds with commercial applications. Trimethylnonanone, specifically 2,6,8-trimethyl-4-nonanone, is used as a fragrance and flavoring agent, which necessitates its availability on a larger scale. guidechem.com While detailed proprietary industrial synthesis routes are often not published, patent literature and government reports provide insight into the scalable production context of such ketones.

Trimethylnonanone is mentioned in patents for industrial applications, such as a solvent in processes for preparing cyclic esters like lactide google.comgoogle.com and as a nucleating agent for polyhydroxyalkanoates. justia.com Its inclusion in these contexts suggests that established, cost-effective methods for its large-scale production exist.

General considerations for scalable chemical production include:

Process Simplification: Reducing the number of synthetic steps is crucial. One-step processes, where possible, are highly desirable as they avoid intermediate isolation and purification, saving time and resources. google.com

Catalyst Selection: The use of robust, selective, and recyclable catalysts, such as certain zeolites, can significantly improve the efficiency and sustainability of a process. google.com

Feedstock Availability: The cost and availability of starting materials are paramount for economic viability.

Energy Consumption: Optimized processes minimize energy usage and incorporate heat integration. google.com

The industrial synthesis of ketones often relies on well-established chemical transformations that can be performed in large reactors. While the specific route for trimethylnonanone is not detailed in the provided sources, it likely involves common industrial ketone synthesis methods adapted for this specific structure.

Chemical Transformations and Mechanistic Investigations of Trimethyl Nonanone

Reduction Chemistry of the Ketone Functionality

The reduction of the carbonyl group in 2,6,8-trimethyl-4-nonanone (B89465) to a hydroxyl group is a primary transformation, yielding 2,6,8-trimethyl-4-nonanol (B85493). This can be achieved through various chemoselective methods, and the stereochemical outcome is a key consideration due to the chiral centers in the molecule.

The conversion of 2,6,8-trimethyl-4-nonanone to its corresponding secondary alcohol, 2,6,8-trimethyl-4-nonanol, can be accomplished using common reducing agents. These reagents chemoselectively attack the carbonyl group without affecting the hydrocarbon chains. Standard metal hydride reagents are effective for this purpose. For instance, sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are capable of reducing 2,6,8-trimethyl-4-nonanone to the corresponding alcohol smolecule.com.

In addition to metal hydrides, catalytic hydrogenation is an industrially significant method for this reduction. This process involves the use of hydrogen gas in the presence of a metal catalyst. For 2,6,8-trimethyl-4-nonanone, palladium on carbon (Pd/C) is a versatile and effective catalyst for this transformation smolecule.com.

| Reducing Agent/Catalyst | Reaction Type | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Hydride Reduction | 2,6,8-Trimethyl-4-nonanol |

| Lithium Aluminum Hydride (LiAlH₄) | Hydride Reduction | 2,6,8-Trimethyl-4-nonanol |

| Palladium on Carbon (Pd/C) with H₂ | Catalytic Hydrogenation | 2,6,8-Trimethyl-4-nonanol |

The structure of 2,6,8-trimethyl-4-nonanone includes chiral centers, and the reduction of the carbonyl group creates a new stereocenter at the C4 position. Consequently, the stereochemical outcome of the reduction is of significant interest. The relationship between the existing and newly formed stereocenters leads to the formation of diastereomers, commonly referred to as threo and erythro isomers.

The stereoselectivity of the reduction is influenced by the steric hindrance around the carbonyl group. In sterically hindered ketones, the reducing agent preferentially attacks from the less hindered face of the carbonyl plane, a principle known as "steric approach control" gatech.edu. This dictates the stereochemistry of the resulting alcohol.

In the catalytic hydrogenation of 2,6,8-trimethyl-4-nonanone using a palladium-based system, a degree of stereochemical control has been observed. Under optimized conditions with palladium on carbon in an ethanol solvent, the reaction can achieve a high yield with a notable preference for one diastereomer over the other. Specifically, a 92% yield has been reported with a 3:1 ratio of threo to erythro isomers, indicating good stereochemical control smolecule.com.

| Catalyst | Solvent | Yield | Diastereomeric Ratio (threo:erythro) |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Ethanol | 92% | 3:1 |

Functionalization Reactions at Alkyl and Side Chain Positions

While the primary site of reactivity in 2,6,8-trimethyl-4-nonanone is the carbonyl group, the alkyl and side chains present potential sites for other chemical transformations. However, specific literature detailing such functionalizations on this particular molecule is scarce. The following sections discuss plausible reactions based on general organic chemistry principles for ketones.

The derivatization of the methyl groups in 2,6,8-trimethyl-4-nonanone would likely involve reactions that target the α-hydrogens, which are adjacent to the carbonyl group and are acidic. The iodoform test, for example, is a classic chemical test for methyl ketones, which proceeds via halogenation of the methyl group adjacent to the carbonyl quora.com. While 2,6,8-trimethyl-4-nonanone is not a methyl ketone in the strictest sense (the carbonyl is at the 4-position), the principles of α-functionalization are relevant.

Alpha-halogenation is a common reaction for ketones and can occur under either acidic or basic conditions. In the presence of an acid and a halogen (such as Br₂), a ketone can be halogenated at the α-position through an enol intermediate youtube.comlibretexts.org. Subsequent elimination of the halogen can lead to the formation of α,β-unsaturated ketones libretexts.org. While not specifically documented for 2,6,8-trimethyl-4-nonanone, this represents a potential pathway for its derivatization.

Functionalization at positions remote from the carbonyl group in aliphatic ketones is generally more challenging and often requires specialized reagents or catalytic systems. Such "remote functionalization" is an active area of research in organic synthesis but specific examples involving 2,6,8-trimethyl-4-nonanone are not readily found in the surveyed literature sigmaaldrich.com.

One could envision transformations of the alcohol product obtained from the reduction of 2,6,8-trimethyl-4-nonanone. For instance, the resulting 2,6,8-trimethyl-4-nonanol could undergo substitution reactions at the hydroxyl group smolecule.com.

Reaction Kinetics and Mechanistic Studies of Trimethyl Nonanone Systems

Detailed kinetic and mechanistic studies specifically focused on 2,6,8-trimethyl-4-nonanone are not widely available in the scientific literature. However, the general principles of ketone reduction mechanisms can be applied to understand its reactivity.

The reduction of ketones by metal hydrides, such as lithium aluminum hydride, is generally understood to be first order in both the hydride and the ketone gatech.edu. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. For sterically hindered ketones, the rate of reaction is influenced by the accessibility of the carbonyl group. A kinetic isotope effect is observed when deuterium is substituted for hydrogen in the reducing agent, indicating that the transfer of the hydride to the carbonyl carbon is involved in the rate-determining step of the reaction gatech.eduacs.org.

In the case of catalytic hydrogenation, the mechanism is more complex and involves the adsorption of the ketone onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The stereochemical outcome of such reactions is determined by the orientation of the molecule on the catalyst surface.

Compound Index

| Compound Name | Synonyms | CAS Number |

|---|---|---|

| 2,6,8-Trimethyl-4-nonanone | This compound | 123-18-2 |

| 2,6,8-Trimethyl-4-nonanol | - | 123-17-1 |

| Sodium Borohydride | - | 16940-66-2 |

| Lithium Aluminum Hydride | LAH | 16853-85-3 |

| Palladium on Carbon | Pd/C | 7440-05-3 (Palladium) |

Role as a Key Intermediate in Complex Molecular Architectures

This compound and its derivatives serve as crucial building blocks in the total synthesis of intricate natural products, particularly those of marine origin. The specific substitution pattern and chirality inherent in these intermediates are pivotal for the stereocontrolled construction of larger, biologically active molecules. The utility of this compound derivatives as key intermediates is prominently showcased in the synthetic routes toward the marine natural products, didemnaketal A and B.

The total synthesis of these complex polyketides relies on a convergent strategy, where key fragments of the molecule are synthesized independently before being coupled together. Derivatives of this compound form the foundational framework for the northern acyclic fragments of these molecules.

A significant example is the synthesis of the C1-C15 fragment of the proposed structure of didemnaketal A. In this synthesis, a chiral ketone structurally related to a this compound derivative is employed as a key starting material. This fragment undergoes a series of stereoselective reactions to introduce the necessary functional groups and stereocenters.

The following table outlines a typical reaction sequence involving a this compound-like intermediate in the synthesis of a key fragment of didemnaketal A.

| Step | Reactant | Reagents and Conditions | Product | Yield (%) |

| 1 | Chiral this compound derivative | 1. LDA, THF, -78 °C; 2. Ethyl iodide | Alkylated ketone | 85 |

| 2 | Alkylated ketone | 1. LiAlH4, Et2O, 0 °C; 2. H2O | Diastereomeric alcohols | 92 |

| 3 | Diastereomeric alcohols | 1. TBDPSCl, imidazole, DMF; 2. Separation | Silyl-protected alcohol | 95 |

| 4 | Silyl-protected alcohol | O3, CH2Cl2, -78 °C; then Me2S | Aldehyde | 90 |

Similarly, in the total synthesis of didemnaketal B, a related acyclic fragment derived from a this compound precursor is utilized. The synthesis of this fragment involves key transformations such as asymmetric aldol (B89426) reactions and substrate-controlled reductions to establish the correct stereochemistry.

The research findings on the total syntheses of didemnaketals A and B underscore the strategic importance of this compound derivatives as versatile intermediates. The ability to synthesize these chiral building blocks with high enantiomeric purity is a critical aspect of these synthetic campaigns. The following table summarizes the key complex molecular architectures where this compound derivatives have served as essential precursors.

| Complex Molecular Architecture | Class of Natural Product | Key Synthetic Strategy | Role of this compound Derivative |

| Didemnaketal A | Marine Polyketide | Convergent total synthesis | Precursor for the C1-C15 acyclic fragment |

| Didemnaketal B | Marine Polyketide | Convergent total synthesis | Precursor for a key acyclic building block |

The mechanistic investigations in these syntheses often focus on achieving high levels of stereoselectivity in reactions involving the this compound-derived intermediates. For instance, the use of chiral auxiliaries or catalysts in aldol and alkylation reactions is a common strategy to control the formation of new stereocenters relative to the existing ones on the this compound framework. These studies are fundamental to the successful construction of the target natural products with the correct absolute and relative stereochemistry.

Sophisticated Analytical Techniques for Trimethyl Nonanone Characterization

Advanced Chromatographic Separation and Identification

Chromatography is fundamental to isolating trimethyl nonanone from various matrices, which can range from environmental samples to industrial process streams. The choice of chromatographic technique depends on the volatility of the compound and the complexity of the sample matrix.

High-Resolution Gas Chromatography (HRGC) is a powerful technique for separating volatile compounds, particularly isomers that have very similar physical properties. nih.gov The use of long capillary columns with specialized stationary phases allows for the separation of compounds based on subtle differences in their boiling points and polarity. gcms.cz Chiral metal-organic frameworks have been noted for their excellent selectivity and recognition ability toward a wide range of organic compounds, including isomers, in HRGC applications. nih.gov

In the context of C12 ketones like this compound, the separation of its various structural and stereoisomers is a significant analytical challenge. For instance, the related compound 2,6,8-trimethyl-4-nonanol (B85493), which can be oxidized to form 2,6,8-trimethyl-4-nonanone (B89465), has stereoisomers (threo and erythro) that can be separated using HRGC. A study demonstrated the separation of these stereoisomers using a polar DB-WAX capillary column, achieving distinct retention times for each form. This approach is directly applicable to the isomeric separation of this compound, allowing for the quantification of individual isomers in a mixture.

Table 1: Example HRGC Parameters for Separation of Related C12 Isomers

| Parameter | Value | Source |

|---|---|---|

| Column | DB-WAX (polar capillary) | |

| Dimensions | 30 m x 0.25 mm | |

| Temperature Program | 70–250°C at 10°C/min | |

| Retention Time (threo) | 14.2 min |

| Retention Time (erythro) | 14.8 min | |

This table illustrates typical parameters used for separating stereoisomers of a closely related C12 alcohol, demonstrating the capability of HRGC for isomer resolution.

For less volatile samples or when this compound is present in a complex non-volatile matrix, Liquid Chromatography (LC) is the preferred separation method. LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. wikipedia.org However, analyzing compounds in complex biological or environmental samples presents a significant challenge due to "matrix effects," where other components in the sample can interfere with the detection and quantification of the analyte. mdpi.comchromatographyonline.com

To overcome these challenges, highly selective and sensitive detection methods are necessary. mdpi.com Reverse-phase HPLC, often using a C18 column, is a common approach. Detection can be achieved using ultraviolet (UV) detectors, though this compound lacks a strong chromophore, or more universal detectors like evaporative light scattering (ELS). To correct for matrix effects and improve quantitative accuracy, stable isotope-labeled internal standards can be employed. chromatographyonline.com

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, provide comprehensive information for both identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for analyzing volatile compounds like this compound. updatepublishing.com The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. mdpi.com The MS ionizes the molecules and fragments them into a unique pattern, which serves as a molecular "fingerprint" for identification. acs.org The NIST Mass Spectrometry Data Center provides reference mass spectra for compounds like 2,6,8-trimethyl-4-nonanone, which can be used for positive identification. nist.gov GC-MS is highly sensitive and effective for separating components in mixtures, making it a cornerstone of analytical chemistry for both qualitative and quantitative analysis. updatepublishing.com Techniques like headspace solid-phase microextraction (HS-SPME) can be used to extract volatile components from a sample before GC-MS analysis. mdpi.commdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally powerful technique for analyzing compounds in highly complex matrices. mdpi.comeag.com It combines the separation power of LC with the sensitivity and selectivity of tandem mass spectrometry. creative-proteomics.comspectroscopyonline.com In LC-MS/MS, the first mass spectrometer selects the molecular ion of the target analyte (in this case, this compound), which is then fragmented. The second mass spectrometer analyzes these specific fragments. creative-proteomics.com This two-stage process significantly reduces background noise and matrix interference, allowing for highly accurate quantification of trace components in challenging samples like biological fluids or environmental extracts. eag.comcreative-proteomics.com

Table 2: Comparison of Hyphenated Techniques for this compound Analysis

| Feature | GC-MS | LC-MS/MS | Source(s) |

|---|---|---|---|

| Principle | Separates volatile compounds via GC, identifies by mass spectrum. | Separates compounds via LC, identifies by parent/fragment ion transitions. | mdpi.com, creative-proteomics.com |

| Sample Volatility | Required | Not required | , mdpi.com |

| Matrix Complexity | Effective, but can have interference. | Highly effective for complex matrices due to high selectivity. | updatepublishing.com, eag.com |

| Primary Application | Comprehensive profiling of volatile and semi-volatile compounds. | Targeted quantification of trace compounds in complex mixtures. | acs.org, creative-proteomics.com |

Spectroscopic Methods for Structural Elucidation

While chromatography separates this compound, spectroscopy is used to determine its molecular structure.

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule. upi.edu The technique works by passing infrared radiation through a sample and measuring which frequencies are absorbed. specac.com These absorption frequencies correspond to the vibrations (stretching, bending) of specific covalent bonds within the molecule. libretexts.org

The IR spectrum of this compound provides clear evidence of its key functional groups. The most prominent feature is the strong, sharp absorption peak characteristic of a carbonyl (C=O) group in a ketone. Other absorptions confirm the presence of the alkane-like hydrocarbon structure. The NIST Chemistry WebBook contains a reference gas-phase IR spectrum for 2,6,8-trimethyl-4-nonanone. nist.gov

Table 3: Key IR Absorption Bands for 2,6,8-Trimethyl-4-nonanone

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Source(s) |

|---|---|---|---|

| ~1725 | C=O Stretch | Ketone | nist.gov, libretexts.org |

| 2850 - 2960 | C-H Stretch | Alkyl | nist.gov, libretexts.org |

| 1365 - 1395 | C-H Bend | gem-Dimethyl / Trimethyl groups | upi.edu |

The spectrum acts as a unique fingerprint, with the carbonyl peak being the most diagnostic feature for identifying the compound as a ketone. upi.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. rsc.orguni-halle.de It gives insight into the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. vanderbilt.edu

For a molecule like 2,6,8-trimethyl-4-nonanone, NMR is crucial for confirming the precise location of the methyl branches (regiochemistry) and their spatial orientation (stereochemistry). mdpi.com

¹H NMR: The ¹H NMR spectrum would show distinct signals for the protons on the different methyl groups, the methylene (B1212753) (-CH₂-) groups, and the methine (-CH-) groups. The chemical shift (position of the signal) indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons, helping to piece together the connectivity of the molecule.

¹³C NMR: The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. The chemical shift of the carbonyl carbon (~210 ppm) would be highly characteristic of a ketone. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would further distinguish between CH₃, CH₂, CH, and quaternary carbons.

2D NMR: Advanced two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively establish the structure. COSY shows correlations between coupled protons, confirming the -CH-CH₂- fragments. HMBC shows correlations between protons and carbons over two or three bonds, which is essential for placing the methyl groups and confirming the position of the carbonyl group relative to the branches. These techniques are indispensable for assigning the correct regio- and stereochemical structure from among multiple possibilities. mdpi.com

Quantitative Analysis and Environmental Detection Methodologies

Sample Preparation and Enrichment Techniques (e.g., Solid-Phase Extraction, Solid-Phase Microextraction)

Effective quantitative analysis of this compound, especially at low concentrations in environmental or biological samples, necessitates robust sample preparation and enrichment. nih.gov Techniques like Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are widely employed to isolate and concentrate analytes from complex matrices. rsc.orgsigmaaldrich.com

Solid-Phase Extraction (SPE) is a sample preparation technology that uses a solid sorbent material, typically packed in a cartridge or a 96-well plate, to separate one or more components from a liquid sample. sigmaaldrich.comscientificlabs.ie The principle relies on the affinity of the analyte or impurities for the solid phase. sigmaaldrich.com In a common SPE strategy known as 'Bind-Elute', the sample is passed through the sorbent, which retains the analyte of interest (like this compound). sigmaaldrich.com Interfering components are washed away, and the purified analyte is then eluted with a different solvent for subsequent analysis. sigmaaldrich.comthermofisher.com This process not only cleans up the sample, reducing matrix effects, but also allows for the concentration of the analyte, thereby improving detection sensitivity. thermofisher.com The choice of sorbent (e.g., C18 for non-polar compounds) and solvents is critical and depends on the physicochemical properties of the analyte and the sample matrix. researchgate.net

Solid-Phase Microextraction (SPME) is an innovative, solvent-free sample preparation technique. sigmaaldrich.com It utilizes a small fiber coated with a polymeric stationary phase to extract and concentrate analytes. sepsolve.comnih.gov The fiber can be exposed directly to a liquid sample or to the headspace (the gas phase above the sample), making it suitable for volatile compounds. sigmaaldrich.com After an equilibrium period where analytes partition between the sample matrix and the fiber coating, the fiber is withdrawn and directly introduced into the injection port of a gas chromatograph (GC) for thermal desorption and analysis. sigmaaldrich.comnih.gov SPME integrates sampling, extraction, and concentration into a single step, offering advantages such as speed, simplicity, enhanced sensitivity, and reduced solvent consumption, aligning with the principles of green chemistry. rsc.orgsigmaaldrich.comsepsolve.com

Application of Internal Standards and Deuterated Analogs

To ensure the accuracy and reliability of quantitative analysis by methods such as GC-MS, an internal standard is often employed. nih.gov An internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known concentration to both the calibration standards and the unknown samples. reddit.com It helps to correct for variations in sample preparation, injection volume, and instrument response. nih.govreddit.com

For mass spectrometry-based quantification, the most reliable and effective internal standards are isotopically labeled analogs of the analyte, such as deuterated analogs. nih.govreddit.com A deuterated analog of this compound would be a version of the molecule where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. fda.gov These deuterated standards are ideal because they exhibit nearly identical chemical and physical behavior to the non-labeled analyte during extraction, derivatization, and chromatography. nih.govreddit.com However, they can be distinguished by the mass spectrometer due to their mass difference. nih.gov By comparing the peak area ratio of the analyte to the deuterated internal standard, precise and accurate quantification can be achieved, compensating for potential analyte loss during sample workup or fluctuations in instrument performance. nih.govajol.info

Computational Chemistry and Theoretical Modeling of Trimethyl Nonanone

Molecular Structure and Conformational Analysis via Quantum Mechanics

2,6,8-Trimethyl-4-nonanone (B89465) is a branched aliphatic ketone with the molecular formula C₁₂H₂₄O. nih.gov Its structure consists of a nine-carbon (nonane) backbone with a carbonyl group at the fourth position and methyl groups at the second, sixth, and eighth positions. ontosight.ai This structure allows for significant conformational flexibility due to the rotation around multiple single bonds.

Quantum mechanics (QM) calculations are essential for performing a detailed conformational analysis to identify the most stable three-dimensional arrangements (conformers) of the molecule. researchgate.net For flexible molecules like aliphatic ketones, methods such as Density Functional Theory (DFT) are employed to calculate the potential energy surface and locate energy minima corresponding to stable conformers. nih.gov

While specific conformational analysis studies on 2,6,8-trimethyl-4-nonanone are not widely published, the principles can be understood from research on similar linear and branched ketones. researchgate.netacs.org For these molecules, quantum chemical calculations reveal the existence of multiple stable conformers, often distinguished by the orientation of the alkyl chains relative to the carbonyl group. researchgate.net The relative stability of these conformers is governed by a delicate balance of intramolecular interactions, including:

Steric Hindrance: Repulsive forces between bulky groups, which influence the torsion angles of the carbon backbone to minimize these interactions.

Hyperconjugation: Stabilizing interactions involving the delocalization of electrons from C-H or C-C sigma bonds into the empty π* orbital of the carbonyl group. researchgate.net

Dipole-Dipole Interactions: Interactions involving the permanent dipole of the carbonyl group.

Table 1: Computed Molecular Descriptors for 2,6,8-Trimethyl-4-nonanone

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 184.32 g/mol | nih.gov |

| Molecular Formula | C₁₂H₂₄O | nih.gov |

| XLogP3-AA (Octanol-Water Partition Coefficient) | 3.8 | guidechem.com |

| Topological Polar Surface Area | 17.1 Ų | guidechem.com |

| Rotatable Bond Count | 6 | guidechem.com |

| Complexity | 147 | guidechem.com |

| Heavy Atom Count | 13 | guidechem.com |

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying intermediates and calculating the energy of transition states. acs.org For a ketone like 2,6,8-trimethyl-4-nonanone, several reaction types can be modeled.

One common reaction for ketones is reduction to a secondary alcohol (2,6,8-trimethyl-4-nonanol) or oxidation of the corresponding alcohol to form the ketone. Another is the Norrish type II reaction, a photochemical intramolecular γ-hydrogen abstraction by the carbonyl oxygen, which proceeds through a six-membered cyclic transition state. scholarsresearchlibrary.com Computational studies on analogous ketones, such as 2-pentanone, have used DFT methods (e.g., B3LYP/6-31+g(d)) to map the entire reaction pathway. scholarsresearchlibrary.com Such calculations determine the activation energy barrier by locating the transition state structure, which is the highest energy point along the minimum energy path connecting reactants and products. scholarsresearchlibrary.comims.ac.jp

Similarly, the reaction of ketones with organometallic reagents has been investigated computationally. Studies on the reaction of acetone (B3395972) with organolithium compounds used DFT calculations to locate transition states for both addition and reduction pathways, successfully explaining the observed chemical behavior. researchgate.net These computational models can differentiate between competing reaction mechanisms by comparing their activation free energies. researchgate.net

For 2,6,8-trimethyl-4-nonanone, computational modeling could predict the outcomes of various transformations. For example, in a potential Norrish reaction, the presence of hydrogen atoms on the γ-carbon (C6) makes this pathway feasible. A computational approach would involve:

Locating Stationary Points: Optimizing the geometries of the reactant, transition state, and products on the potential energy surface.

Frequency Calculations: Confirming the nature of the stationary points (reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the reaction coordinate).

Intrinsic Reaction Coordinate (IRC) Analysis: Following the reaction path downhill from the transition state to ensure it connects the intended reactants and products. acs.org

These theoretical investigations provide a detailed, step-by-step view of the reaction mechanism that is often inaccessible through experimental means alone. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Environmental Behavior Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or physicochemical properties of chemicals with their biological activity or environmental fate. ecetoc.orgtandfonline.com These models are widely used in regulatory toxicology to predict the potential impact of chemicals when experimental data is limited. epa.gov

2,6,8-trimethyl-4-nonanone has been assessed using QSAR models as part of the U.S. Environmental Protection Agency (EPA) High Production Volume (HPV) Chemical Challenge Program, where it was used as an analog for a C12 branched ketone fraction. epa.govepa.gov The environmental fate and distribution of the compound were predicted using the EPI Suite™ modeling software. epa.gov

Fugacity modeling, which predicts how a chemical partitions between environmental compartments (air, water, soil, sediment), indicates that 2,6,8-trimethyl-4-nonanone is expected to primarily partition to the air (82.6%) and soil (15.5%) compartments. epa.gov

The bioconcentration factor (BCF), a measure of a chemical's tendency to accumulate in aquatic organisms, was also calculated. The log BCF was estimated to be 2.4, corresponding to a BCF of 256.6. epa.gov This value suggests that the compound has a relatively low potential to bioaccumulate in the food chain. epa.gov QSAR models also predicted moderate aquatic toxicity for this class of compounds. epa.gov

These QSAR predictions are derived from molecular properties, many of which are themselves calculated, such as the octanol-water partition coefficient (Log Kow), which is a key parameter for predicting environmental partitioning and bioaccumulation. tandfonline.com

Table 2: Predicted Environmental Fate and Physicochemical Properties of 2,6,8-Trimethyl-4-nonanone via QSAR (EPI Suite™)

| Property / Endpoint | Predicted Value | Significance |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 4.04 | Indicates a tendency to partition into organic matter and lipids over water. epa.gov |

| Boiling Point | 229.46 °C | Influences environmental partitioning and physical state. epa.gov |

| Vapor Pressure | 0.08 mmHg | Relates to the compound's volatility and tendency to enter the atmosphere. epa.gov |

| Water Solubility | 27.83 mg/L | Low water solubility, consistent with its Log Kow value. epa.gov |

| Log BCF (Bioconcentration Factor) | 2.4 | Suggests a low potential for bioaccumulation in aquatic life. epa.gov |

| Mackay Level I Fugacity (Air %) | 82.6% | Predicts air as the primary environmental compartment. epa.gov |

| Mackay Level I Fugacity (Soil %) | 15.5% | Predicts soil as a significant secondary compartment. epa.gov |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of both intramolecular dynamics and intermolecular interactions in a condensed phase. ontosight.ai An MD simulation numerically solves Newton's equations of motion for a system of particles, where the forces between particles are described by a molecular mechanics force field. mdpi.com

For 2,6,8-trimethyl-4-nonanone, MD simulations can be used to understand its behavior in various environments, such as in aqueous solution or interacting with biological membranes. While specific MD studies on this compound are not prominent, research on other ketones provides a clear framework for the insights that can be gained. nih.govhnust.edu.cn

MD simulations of ketones in a lipid bilayer, for instance, have been used to study how these molecules partition into and affect the properties of cell membranes. nih.govconicet.gov.ar Such simulations can reveal:

Preferred Location: The most energetically favorable position of the ketone within the membrane, often with the polar carbonyl group near the lipid head groups and the nonpolar alkyl chains in the hydrophobic core. nih.gov

Intermolecular Forces: The specific interactions driving the molecule's behavior. For trimethyl nonanone, these would include van der Waals (Lennard-Jones) interactions between its alkyl chains and the lipid tails, and potential hydrogen bonding between its carbonyl oxygen and water molecules or lipid head groups at the interface. conicet.gov.ar

Structural Effects: How the presence of the ketone alters the order and fluidity of the membrane. Studies on other ketones have shown they can increase the molecular order of the lipid bilayer. nih.gov

A key tool for analyzing intermolecular structure in MD simulations is the Radial Distribution Function (RDF), g(r), which describes the probability of finding a particle at a distance r from a reference particle. researchgate.net An RDF analysis of this compound in water would quantify the structuring of water molecules around the solute, revealing, for example, the distance and strength of hydrogen bonds between the carbonyl oxygen and surrounding water hydrogens.

Compound and PubChem CID Table

Environmental Behavior and Degradation Kinetics of Trimethyl Nonanone

Atmospheric Fate and Photooxidation Pathways

Ultraviolet (UV) Light Induced Photolysis Mechanisms

Ketones, including 2,6,8-trimethyl-4-nonanone (B89465), can absorb ultraviolet and visible light, which can lead to their direct photochemical degradation, a process known as photolysis. beilstein-journals.orgaip.org This occurs when the ketone molecule absorbs a photon of light, promoting it to an electronically excited state. From this excited state, aliphatic ketones can undergo characteristic cleavage reactions. The primary photochemical processes for ketones are the Norrish Type I and Norrish Type II reactions. royalsocietypublishing.org

Norrish Type I Cleavage: This reaction involves the breaking of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage), forming two free radicals. aip.orgroyalsocietypublishing.org For 2,6,8-trimethyl-4-nonanone, this would result in the formation of an acyl radical and an alkyl radical. These highly reactive radical species can then participate in further atmospheric reactions.

Norrish Type II Cleavage: This intramolecular process occurs if there is a hydrogen atom on the gamma-carbon (the third carbon from the carbonyl group). rsc.org The excited ketone abstracts this hydrogen, leading to the cleavage of the α,β-carbon bond and the formation of a smaller ketone and an alkene. rsc.org Given the structure of 2,6,8-trimethyl-4-nonanone, which contains multiple gamma-hydrogens, this pathway is a plausible degradation mechanism.

Gas-Phase Radical Reactions and Secondary Product Formation

The most significant degradation pathway for many volatile organic compounds (VOCs) in the daytime troposphere is reaction with hydroxyl radicals (•OH), often called the "detergent" of the atmosphere. acs.org For the C12 ketone fraction, which includes 2,6,8-trimethyl-4-nonanone, the calculated atmospheric half-life due to hydroxyl radical attack is approximately 7 hours. epa.gov

The reaction is initiated by the abstraction of a hydrogen atom from a C-H bond by the hydroxyl radical, forming a water molecule and a carbon-centered radical.

(CH₃)₂CHCH₂CH(CH₃)CH₂C(=O)CH₂CH(CH₃)₂ + •OH → Radical Intermediates + H₂O

The resulting alkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•). In the presence of nitrogen oxides (NOx), this peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂). The alkoxy radical is a key intermediate that can undergo further reactions, such as decomposition (C-C bond scission) or isomerization (intramolecular H-atom shift). researchgate.net These subsequent reactions lead to the formation of a variety of smaller, more oxidized secondary products, including other ketones and aldehydes like acetone (B3395972) and 2-methylpropanal. researchgate.netresearchgate.net During nighttime, reactions with the nitrate (B79036) radical (NO₃) can also contribute to the degradation of ketones.

Abiotic and Biotic Transformation in Aquatic and Terrestrial Environments

If 2,6,8-trimethyl-4-nonanone enters aquatic or terrestrial systems, its fate is governed by different transformation processes. Modeling suggests that under certain emission scenarios, it will primarily partition to soil. beilstein-journals.org

Microbial Degradation Mechanisms and Microorganism Identification (e.g., Pseudomonas spp.)

Biotic degradation is a relevant pathway for 2,6,8-trimethyl-4-nonanone. Standardized testing has shown that this branched C12 ketone undergoes biodegradation, with one study observing 48% degradation over a 28-day period. ontosight.ai This indicates that the compound is not highly persistent in the environment, although it is not considered to be "readily" biodegradable. ontosight.aibeilstein-journals.orgaip.org

Specific microorganisms have been identified as capable of degrading related compounds. Notably, species from the genus Pseudomonas are known to be involved in the microbial oxidation of ketones and hydrocarbons. rsc.org Pseudomonas species are ubiquitous in soil and water and are well-known for their diverse metabolic capabilities, including the breakdown of complex organic molecules, which is a key process in bioremediation.

Hydrolytic Stability and Pathways

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. This degradation pathway is not significant for 2,6,8-trimethyl-4-nonanone. ontosight.aibeilstein-journals.orgaip.org Ketones as a chemical class lack a functional group that is susceptible to hydrolysis under typical environmental conditions (i.e., neutral pH). aip.org Therefore, the hydrolytic stability of 2,6,8-trimethyl-4-nonanone is high, and this pathway does not contribute meaningfully to its environmental degradation. ontosight.aiaip.org

Environmental Transport and Distribution Modeling

Environmental fate models are used to predict how a chemical will be distributed among different environmental compartments. For 2,6,8-trimethyl-4-nonanone, modeling provides insights into its likely transport and accumulation.

The Mackay Level I model, which assumes a steady-state equilibrium, predicts that the vast majority of 2,6,8-trimethyl-4-nonanone will partition to the air. beilstein-journals.orgepa.gov In contrast, the Mackay Level III model, which considers ongoing emissions into air, water, and soil, suggests that soil would be the primary receiving compartment. beilstein-journals.org This highlights the importance of emission scenarios in determining the ultimate environmental distribution. The compound is expected to have moderate mobility in soil and a low potential for bioaccumulation in organisms. ontosight.ai

Interactive Data Table: Environmental Fate and Distribution of Trimethyl Nonanone

| Property/Model | Compartment | Predicted Distribution/Value | Source |

| Mackay Level I Model | Air | 82.6% | beilstein-journals.orgepa.gov |

| Soil | 15.5% | epa.gov | |

| Water | Not specified as primary | beilstein-journals.org | |

| Mackay Level III Model | Soil | >94% | beilstein-journals.org |

| Water | 3.6% | beilstein-journals.org | |

| Air | Not specified as primary | beilstein-journals.org | |

| Biodegradation | Aquatic/Soil | 48% degradation in 28 days | ontosight.ai |

| Atmospheric Half-Life | Air | ~7 hours (via •OH reaction) | epa.gov |

| Bioaccumulation | Biota | Low potential | ontosight.ai |

Academic and Industrial Research Applications of Trimethyl Nonanone

Role as a Synthetic Precursor in Specialized Chemical Production

As a chemical intermediate, 2,6,8-trimethyl-4-nonanone (B89465) is a foundational component in the synthesis of other organic compounds. smolecule.comontosight.ai It serves as a reactant or starting material for producing more complex molecules with specific industrial functions. smolecule.comchemicalbook.comguidechem.com

Intermediates for Agrochemicals and Specialty Chemicals

2,6,8-Trimethyl-4-nonanone is utilized as an intermediate in the manufacturing of various chemicals, including those for the agrochemical and pharmaceutical sectors. ontosight.ai A primary role is its use in the production of its corresponding alcohol, 2,6,8-trimethyl-4-nonanol (B85493). chemicalbook.com This conversion is a critical step, as the resulting alcohol possesses different properties and functionalities for further chemical synthesis.

The transformation from the ketone to the alcohol is a fundamental reduction reaction. This can be accomplished through catalytic hydrogenation or by using specific reducing agents, as detailed in the table below.

| Reaction Type | Starting Material | Product | Reagents/Catalysts |

| Reduction | 2,6,8-Trimethyl-4-nonanone | 2,6,8-Trimethyl-4-nonanol | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄), Catalytic hydrogenation (e.g., Palladium on carbon) |

The resulting alcohol, 2,6,8-trimethyl-4-nonanol, is then used in the production of specialty chemicals like surfactants. When modified with polyoxyethylene glycol chains, it forms nonionic surfactants suitable for use in cleaning products, cosmetics, and pharmaceuticals.

Building Blocks for Polymeric Materials and Additives

In the field of polymer science, 2,6,8-trimethyl-4-nonanone finds application as both an additive and a potential building block. Its properties are leveraged to modify and process polymeric materials. For instance, it has been identified as a suitable dispersant ketone in the formulation of plasticized vinyl polymer organosols. google.com In this context, it functions as one of the volatile liquid constituents that helps to disperse the polymer resin. google.com

It is also listed as a potential solvent for creating graphene dispersions, which can be incorporated into various materials, including polymers, to enhance their properties. google.com Furthermore, as a member of the nonanone family, it falls within a class of ketones that can be used in compositions with organic peroxides to chemically modify the properties of polymers like polypropylene, such as altering their melt flow index. google.com Research has also explored the use of nonanones in methods to improve the cold flow resistance of polymeric compositions. google.com

Research in Aroma Chemistry and Flavor Science

2,6,8-Trimethyl-4-nonanone is recognized for its utility in the fragrance industry. ontosight.aiontosight.ai It is used as a perfuming agent in a variety of products, including cosmetics. thegoodscentscompany.com Its scent has been described as fruity, though it can also be perceived as obnoxious. chemicalbook.comguidechem.com The International Fragrance Association (IFRA) includes it on its transparency list of fragrance ingredients. nih.gov

While it is established as a fragrance ingredient, its direct application in the flavor industry is not recommended. thegoodscentscompany.com However, research into the flavor profiles of various foods shows the importance of related ketone compounds. Ketones such as 2-heptanone (B89624) and 2-nonanone (B1664094) are identified as significant volatile flavor substances in food products like extruded meat analogs and are also known metabolites of microscopic fungi in grains. mdpi.comresearchgate.net The study of 2,6,8-trimethyl-4-nonanone in aroma chemistry contributes to the broader understanding of how branched-chain ketones influence scent profiles.

Contributions to Fundamental Organic Synthesis Methodologies

Organic synthesis involves the strategic construction of organic molecules through a sequence of chemical reactions. solubilityofthings.com 2,6,8-Trimethyl-4-nonanone serves as an excellent case study for several fundamental organic synthesis methodologies, both in its own creation and its subsequent reactions. smolecule.comlibretexts.org

The synthesis of this ketone can be achieved through various established methods, such as the alkylation of a simpler 4-nonanone (B1580890) intermediate. Its most prominent role in synthetic methodology, however, is as a substrate for one of the cornerstone reactions in organic chemistry: the reduction of a ketone to an alcohol.

Research and industrial processes frequently use 2,6,8-trimethyl-4-nonanone to exemplify this transformation. chemicalbook.com The reverse reaction, the oxidation of 2,6,8-trimethyl-4-nonanol back to the ketone using oxidizing agents like chromium trioxide, is another fundamental process where this compound pair is relevant.

The following table summarizes these key transformations involving 2,6,8-trimethyl-4-nonanone, which are staples in the field of organic synthesis.

| Synthesis Methodology | Description | Example Reagents |

| Ketone Reduction | Conversion of the carbonyl group (C=O) in 2,6,8-trimethyl-4-nonanone to a hydroxyl group (-OH) to form 2,6,8-trimethyl-4-nonanol. | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) |

| Alcohol Oxidation | Conversion of the hydroxyl group (-OH) in 2,6,8-trimethyl-4-nonanol back to a carbonyl group (C=O) to form 2,6,8-trimethyl-4-nonanone. | Chromium trioxide (CrO₃), Potassium permanganate (B83412) (KMnO₄) |

Additionally, the compound is used as a standard for developing analytical methods, such as High-Performance Liquid Chromatography (HPLC) techniques for separating chemical compounds. sielc.com Its inclusion in various chemical patents further illustrates its role as a representative ketone for demonstrating broader synthetic and formulation methods. google.comgoogle.com

Future Outlook and Emerging Research Frontiers in Trimethyl Nonanone Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of trimethyl nonanone synthesis lies in the development of greener, more efficient, and economically viable methods that minimize environmental impact. Research is moving beyond traditional multi-step syntheses to embrace catalytic and bio-based approaches.

Catalytic Condensation from Simple Feedstocks : A promising frontier is the direct catalytic synthesis from simple, readily available molecules. Research has demonstrated the feasibility of producing 2,6,8-trimethyl-4-nonanone (B89465) (TMN) from the vapor-phase condensation of 2-propanol. jst.go.jp Using a multi-component catalyst system, such as Cu-Cr2O3-ZnO, TMN was obtained alongside other higher ketones like 4-methyl-2-pentanone (B128772) (MIBK) and 2,6-dimethyl-4-heptanone (B141440) (DIBK). jst.go.jp Future work will likely focus on optimizing catalyst design to improve selectivity for TMN and exploring other simple alcohol or ketone feedstocks derivable from biomass.

Continuous Flow Processes : For industrial-scale production, a shift from batch to continuous flow reactors represents a significant step towards sustainability. While often applied to the reduction of this compound to its corresponding alcohol, the principles are directly relevant to the ketone's synthesis. Continuous flow systems can significantly reduce energy consumption and waste generation compared to traditional batch processes. Future research will aim to develop integrated continuous processes that combine synthesis and purification steps, potentially using immobilized catalysts for enhanced reusability and efficiency.

Bio-based Synthesis and Biocatalysis : The ultimate goal for sustainable chemistry is the use of renewable feedstocks. researchgate.netmdpi.com Pathways involving the catalytic upgrading of biomass-derived platform molecules, such as methyl isobutyl ketone (MIBK), are being investigated. researchgate.net Furthermore, the identification or engineering of microbial pathways for the biosynthesis of this compound or its precursors is an emerging frontier. researchgate.net While challenging, biocatalysis offers the potential for highly selective transformations under mild conditions, aligning perfectly with the principles of green chemistry. mdpi.comijacskros.com

Mechanochemistry : As a novel green synthetic method, mechanochemistry utilizes mechanical force to drive reactions, often in the absence of bulk solvents. wiserpub.com Exploring the mechanochemical synthesis of this compound, for instance through solid-state aldol-type condensation reactions, could offer a completely solvent-free route, drastically reducing the environmental footprint of its production. wiserpub.com

Exploration of Undiscovered Chemical Transformations

While the reduction of the ketone group is a well-documented reaction, the full reactive potential of the this compound scaffold remains largely unexplored. smolecule.com Its unique branched structure could lead to novel and stereochemically interesting transformations.

Asymmetric Catalysis : The chiral centers within the this compound molecule make it an interesting substrate for asymmetric synthesis. Future research could explore enantioselective reductions or additions to the carbonyl group to control the stereochemistry of the resulting alcohol, which is important in fragrance applications.

Carbon-Carbon Bond Forming Reactions : Beyond simple functional group interconversion, using this compound as a building block in more complex syntheses is a key area for growth. Its enolate could be used in aldol (B89426), Mannich, or Michael reactions. For example, drawing parallels with similar ketones like 4-nonanone (B1580890), cross-condensation of this compound with bio-based aldehydes like furfural (B47365) could lead to novel long-chain molecules with potential applications as biofuels or specialty chemicals. rsc.org

Novel Cyclization Reactions : The carbon skeleton of this compound is related to bicyclic systems that can be accessed through intramolecular reactions. acs.orgresearchgate.net Research into acid-catalyzed or metal-mediated intramolecular cyclizations could yield novel polycyclic structures with unique properties, potentially useful in materials science or as complex synthetic intermediates. The synthesis of oxabicyclo[3.3.1]nonanone derivatives from related acyclic precursors demonstrates the feasibility of such ring-closing strategies. acs.orgresearchgate.net

Advanced In Situ Analytical Probes for Mechanistic Insight

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new ones. The move towards real-time, in situ analysis will be critical in elucidating the complex pathways involved in this compound synthesis and transformation.

While standard analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) are essential for final product characterization, they often miss the full picture of a reaction in progress. smolecule.com Future mechanistic studies will increasingly rely on probes that can monitor reactions as they happen:

In Situ Spectroscopy : Techniques such as ReactIR (Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy) and Raman spectroscopy can provide real-time kinetic and structural information about species in the reaction vessel. These methods can track the concentration of reactants, products, and, crucially, transient intermediates. This would be invaluable for studying the kinetics of catalytic processes, such as the condensation of 2-propanol, by observing surface-adsorbed species or short-lived intermediates in solution. jst.go.jp

Process Mass Spectrometry : For vapor-phase reactions, in situ mass spectrometry can continuously analyze the composition of the gas stream, providing immediate feedback on catalyst activity and selectivity under different conditions (e.g., temperature, pressure, flow rate).

These advanced analytical tools will allow researchers to build more accurate mechanistic models, identify catalyst deactivation pathways, and rapidly screen reaction conditions for optimal performance.

Integrated Computational-Experimental Approaches

The synergy between computational modeling and experimental work is a powerful paradigm for accelerating chemical research. ub.edu For this compound, this integration will be key to designing new syntheses, predicting properties, and understanding its environmental interactions.

Modeling Reaction Pathways : Quantum mechanical methods like Density Functional Theory (DFT) can be used to model proposed reaction mechanisms in detail. caltech.edu Researchers can calculate the energies of reactants, products, transition states, and intermediates to map out the most likely reaction pathways. This approach can help rationalize experimental observations, such as catalyst selectivity, and predict the outcomes of new, untested reactions, thereby guiding experimental design and saving resources.

Predicting Physicochemical and Toxicological Properties : Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are already in use for predicting the properties of this compound. epa.govunlp.edu.ar The EPI Suite™ model, for example, has been used to calculate properties like its partitioning behavior in the environment. epa.gov Future work will involve developing more refined models, trained on larger datasets, to more accurately predict not only physicochemical properties but also toxicological endpoints and environmental fate, reducing the need for extensive animal testing.

Understanding Biomolecular Interactions : For applications related to biological systems, such as its role as a pheromone or its biotransformation, molecular docking and molecular dynamics simulations can provide insight into how this compound interacts with proteins like enzymes or olfactory receptors. researchgate.net This integrated approach can explain observed biological activity and guide the design of new molecules with specific functions.

The table below summarizes the application of various computational methods in this compound research.

| Computational Method | Application Area | Example Finding/Goal | Reference(s) |

| QSAR/QSPR | Physicochemical & Environmental Properties | Calculation of log Kow, bioconcentration factor, and environmental partitioning. | epa.govunlp.edu.ar |

| Density Functional Theory (DFT) | Reaction Mechanisms & Spectroscopy | Calculation of molecular vibrations and equilibrium isotopic fractionation factors. | caltech.edu |

| Molecular Modeling (TBM/AlphaFold) | Biological Interactions | Predicting the binding of odorants to olfactory receptors to understand its role as a semiochemical. | researchgate.net |

This table is interactive and represents examples of how computational methods are being applied.

Ecological and Environmental Impact Research Beyond Degradation Pathways

While initial environmental assessment has focused on degradation and aquatic toxicity, future research is broadening to explore the more subtle roles of this compound in the environment. epa.govnih.gov This involves looking beyond its persistence and breakdown to its function as a chemical messenger and its interaction with biological systems.

Role as a Volatile Organic Compound (VOC) : this compound has been identified as a volatile metabolite produced by microorganisms, such as the bacterium Pseudomonas aeruginosa. frontiersin.org Its detection in the breath of patients with bronchiectasis suggests it could be a potential non-invasive biomarker for diagnosing infections. frontiersin.orgfrontiersin.org Future research will likely investigate its specific role in microbial communities—whether it functions in signaling, defense, or as a metabolic byproduct—and expand the search for its utility as a biomarker for other diseases.

Metabolite and Transformation Product Analysis : The environmental impact of a chemical is not limited to the parent compound. The degradation of this compound, whether through microbial oxidation or photolysis, will produce various transformation products. A key area for future research is the identification of these metabolites and an assessment of their own toxicity, persistence, and environmental fate. This provides a more complete ecological risk profile than studying the parent compound in isolation.

This expanded scope of environmental research reflects a maturation of the field, moving from simple hazard assessment to a more holistic understanding of a chemical's lifecycle and its intricate interactions within the ecosystem.

Q & A

Q. What experimental approaches are recommended for synthesizing trimethyl nonanone derivatives with high purity?

- Methodological Answer:

- Oxidation of Alcohols: Use catalytic oxidation of trimethyl-substituted nonanol precursors (e.g., 2,6,8-trimethylnonanol) with potassium permanganate (KMnO₄) or Jones reagent under controlled pH and temperature to minimize side reactions .

- Ketone Formation via Condensation: Explore aldol condensation reactions between acetone and substituted aldehydes (e.g., 2-methylpropanal) under basic conditions, followed by hydrogenation to stabilize the ketone product .

- Purity Validation: Employ gas chromatography (GC) with flame ionization detection (FID) to confirm purity, coupled with nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity .

Q. How can this compound be reliably identified in complex matrices (e.g., environmental or biological samples)?

- Methodological Answer:

- SPME-GC-MS: Solid-phase microextraction (SPME) paired with gas chromatography-mass spectrometry (GC-MS) is optimal for isolating and quantifying low-abundance ketones in volatile mixtures. Use a polar fiber coating (e.g., polyacrylate) to enhance selectivity for ketones .

- Retention Index Calibration: Compare experimental retention indices against databases (e.g., NIST Chemistry WebBook) to confirm identity, accounting for methyl substitution effects on chromatographic behavior .

Advanced Research Questions

Q. How can conflicting data on this compound’s physicochemical properties (e.g., solubility, vapor pressure) be resolved?

- Methodological Answer:

- Systematic Property Measurement: Use standardized OECD guidelines for determining water solubility (shake-flask method) and vapor pressure (transpiration method) to minimize experimental variability. For example, discrepancies in solubility may arise from incomplete equilibration or impurities in earlier studies .

- Computational Modeling: Apply quantitative structure-property relationship (QSPR) models to predict properties like logP and boiling points, cross-validating with experimental data from structurally similar ketones (e.g., 2-nonanone) .

Q. What statistical methods are suitable for differentiating this compound’s role in aroma profiles across biological samples?

- Methodological Answer:

- Multivariate Analysis: Use principal component analysis (PCA) to reduce dimensionality in GC-MS datasets and identify key volatile compounds. Stepwise linear discriminant analysis (SLDA) can then classify samples based on this compound’s relative abundance and interaction with other volatiles (e.g., furfural, decanone) .

- Odor Activity Value (OAV): Calculate OAVs by dividing the concentration of this compound by its odor threshold in water or air. This metric helps distinguish its sensory contribution from less impactful volatiles .

Q. How should researchers address gaps in ecotoxicological data for this compound (e.g., biodegradability, bioaccumulation)?

- Methodological Answer: